molecular formula C8H12BN3O3 B13466731 2-Morpholinopyrimidine-4-boronic acid

2-Morpholinopyrimidine-4-boronic acid

Katalognummer: B13466731
Molekulargewicht: 209.01 g/mol
InChI-Schlüssel: PSQWJAKVAXNYRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Morpholinopyrimidine-4-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry due to its versatility and reactivity. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a morpholine group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinopyrimidine-4-boronic acid typically involves the reaction of 2-chloropyrimidine with morpholine to form 2-morpholinopyrimidine. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Morpholinopyrimidine-4-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

    Boronic Esters: Formed from oxidation reactions.

Wissenschaftliche Forschungsanwendungen

2-Morpholinopyrimidine-4-boronic acid has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-Morpholinopyrimidine-4-boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a Lewis acid, facilitating the formation of the boronate complex and enhancing the reactivity of the compound.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Morpholinopyrimidine-4-boronic acid is unique due to the presence of both a morpholine group and a pyrimidine ring, which provides additional sites for functionalization and enhances its versatility in chemical synthesis

Eigenschaften

Molekularformel

C8H12BN3O3

Molekulargewicht

209.01 g/mol

IUPAC-Name

(2-morpholin-4-ylpyrimidin-4-yl)boronic acid

InChI

InChI=1S/C8H12BN3O3/c13-9(14)7-1-2-10-8(11-7)12-3-5-15-6-4-12/h1-2,13-14H,3-6H2

InChI-Schlüssel

PSQWJAKVAXNYRB-UHFFFAOYSA-N

Kanonische SMILES

B(C1=NC(=NC=C1)N2CCOCC2)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.